molecular formula C12H12N2S B11086090 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B11086090
M. Wt: 216.30 g/mol
InChI Key: WPRXTWSPXRQWDN-UHFFFAOYSA-N
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Description

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that combines the structural features of thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, sometimes under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may act as inhibitors of specific enzymes or receptors, providing a basis for the development of new treatments for diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the ethyl group at the 7-position.

    7-ethyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the methyl group at the 2-position.

    4H-[1,3]thiazolo[5,4-b]indole: Lacks both the ethyl and methyl groups.

Uniqueness

The presence of both the ethyl and methyl groups in 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C12H12N2S/c1-3-8-4-5-10-9(6-8)11-12(14-10)15-7(2)13-11/h4-6,14H,3H2,1-2H3

InChI Key

WPRXTWSPXRQWDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=C(S3)C

Origin of Product

United States

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